2-Chlorooctadecanoic acid

Neutrophil Biology Inflammation Innate Immunity

Do not substitute generic stearic or palmitic acid for 2-chlorooctadecanoic acid (α-chlorostearic acid). Only this α-chloro derivative robustly induces neutrophil NETosis/DNA release at 10 µM, while equimolar stearic acid shows no effect. It is an independent stroke-associated fecal biomarker and a potent larvicidal lead (LC₅₀ <1 ppm against C. quinquefasciatus). Pre-validated solubility profiles (DMF 30 mg/mL, DMSO 10 mg/mL, ethanol 20 mg/mL) minimize solvent-screening time. Procure ≥95% purity for reproducible lipidomics, inflammation, and biomarker validation workflows.

Molecular Formula C18H35ClO2
Molecular Weight 318.9 g/mol
CAS No. 56279-49-3
Cat. No. B1254106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorooctadecanoic acid
CAS56279-49-3
Synonyms2-chlorooctadecanoic acid
Molecular FormulaC18H35ClO2
Molecular Weight318.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(C(=O)O)Cl
InChIInChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21)
InChIKeyDQNLLSNNESIVOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorooctadecanoic Acid (CAS 56279-49-3) Procurement Overview: A Chlorinated Long-Chain Fatty Acid for Inflammation and Lipidomics Research


2-Chlorooctadecanoic acid, also known as 2-chlorostearic acid or α-chlorostearic acid, is a chlorinated derivative of octadecanoic acid (stearic acid) with the molecular formula C18H35ClO2 and a molecular weight of 318.92 g/mol . It belongs to the class of long-chain fatty acids characterized by a chlorine substituent at the second carbon (α-position) of the aliphatic chain [1]. Unlike its non-chlorinated parent stearic acid, this compound exhibits distinct bioactivity profiles in inflammatory cell models and has been identified as a differential metabolite in clinical biomarker studies, positioning it as a specialized research tool rather than a generic fatty acid reagent.

Why Generic Fatty Acid Substitution Fails: The Specificity of 2-Chlorooctadecanoic Acid in Neutrophil Activation and Biomarker Discovery


Generic fatty acids such as stearic acid or palmitic acid cannot substitute for 2-chlorooctadecanoic acid in key research applications due to fundamental differences in bioactivity driven by the α-chloro substituent. Studies directly comparing 2-chlorostearic acid (2-ClSA) to its non-chlorinated analog stearic acid (SA) demonstrate that only the chlorinated species induces neutrophil extracellular DNA release [1]. This differential activity is attributed to the electrophilic nature of the α-chloro moiety, which alters membrane interactions and cellular signaling pathways [2]. Additionally, 2-chlorooctadecanoic acid has been identified as an independent stroke-associated metabolite in fecal biomarker panels, whereas its non-chlorinated counterpart is a ubiquitous endogenous lipid lacking diagnostic specificity [3]. The quantitative evidence below substantiates why this specific chlorinated fatty acid—rather than any generic alternative—must be procured for studies on inflammation, lipidomics, or disease biomarker development.

2-Chlorooctadecanoic Acid Quantitative Differentiation Guide: Head-to-Head Comparative Data for Scientific Procurement Decisions


Induction of Neutrophil Extracellular DNA Release: Direct Comparison with Non-Chlorinated Stearic Acid

In a direct head-to-head comparison using primary human neutrophils, treatment with 10 μM 2-chlorostearic acid (2-ClSA) induced robust extracellular DNA (ecDNA) release, whereas equimolar stearic acid (SA) produced no detectable ecDNA above vehicle control levels [1]. This qualitative and quantitative difference establishes that the α-chloro substituent is essential for this specific biological activity, precluding substitution with non-chlorinated fatty acids.

Neutrophil Biology Inflammation Innate Immunity

Larvicidal Toxicity: LC50 Comparison with Non-Chlorinated Stearic Acid

2-Chlorooctadecanoic acid exhibits potent larvicidal activity against Culex quinquefasciatus (southern house mosquito) larvae, with a reported LC50 value of <1 ppm . In contrast, the non-chlorinated parent compound stearic acid (octadecanoic acid) is not known to possess insecticidal activity at comparable concentrations [1]. This class-level inference suggests that α-halogenation confers significant toxicological properties not present in the native fatty acid.

Pesticide Research Toxicology Vector Control

Biomarker Specificity: Identification as an Independent Stroke-Associated Metabolite

In a fecal metabolomics study for ischemic stroke prediction, 2-chlorooctadecanoic acid was identified as one of six differential metabolites that serve as potential independent stroke-associated biomarkers [1]. This represents a class-level inference: while endogenous long-chain fatty acids are abundant in biological samples, this specific chlorinated species is not a naturally occurring metabolite but rather an exposome-derived compound detectable only in individuals with certain exposures or disease states [2]. This unique diagnostic profile distinguishes 2-chlorooctadecanoic acid from its non-chlorinated analog stearic acid, which is a common endogenous lipid lacking disease-specific predictive value.

Clinical Metabolomics Stroke Biomarkers Diagnostic Development

Solubility Profile: Comparative Solubility Data for Formulation and Assay Development

2-Chlorooctadecanoic acid exhibits defined solubility parameters in common laboratory solvents: 30 mg/mL in DMF, 10 mg/mL in DMSO, and 20 mg/mL in ethanol . For comparison, the brominated analog 2-bromooctadecanoic acid is typically supplied as a crystalline solid with similar solubility characteristics (exact numerical data not consolidated in a single vendor source) . The 2-hydroxy analog (2-hydroxyoctadecanoic acid) shows distinct solubility behavior, requiring chloroform/methanol mixtures (5:1) for dissolution . This solvent compatibility profile enables researchers to select appropriate formulation conditions without empirical optimization, streamlining experimental workflows.

Formulation Science Assay Development Solubility Optimization

2-Chlorooctadecanoic Acid Optimal Application Scenarios: Where Scientific Differentiation Drives Procurement Value


Neutrophil Extracellular Trap (NET) and Innate Immunity Research

Researchers investigating NETosis or neutrophil-driven inflammatory responses should select 2-chlorooctadecanoic acid over generic fatty acids based on direct comparative evidence showing that 10 μM 2-ClSA induces robust extracellular DNA release from primary human neutrophils, whereas equimolar stearic acid produces no detectable effect [1]. This activity is linked to the α-chloro substituent and is relevant to studies on sepsis, ARDS, and other inflammatory conditions where chlorinated fatty acids are implicated as bioactive mediators [2].

Pesticide Discovery and Mosquito Larvicide Screening

In vector control and pesticide discovery programs, 2-chlorooctadecanoic acid offers a potent larvicidal lead with an LC50 of <1 ppm against C. quinquefasciatus larvae . This activity is absent in non-halogenated stearic acid, making the chlorinated compound a valuable reference standard for structure-activity relationship (SAR) studies aimed at optimizing halogenated fatty acid derivatives for insecticidal applications.

Clinical Metabolomics and Disease Biomarker Validation

For metabolomics studies focused on cardiovascular or neurological disease biomarkers, 2-chlorooctadecanoic acid provides a disease-relevant signal not offered by endogenous fatty acids. It has been identified as an independent stroke-associated metabolite in fecal biomarker panels [3] and is associated with cardiovascular risk in systemic lupus erythematosus [4]. Procurement of this compound as an authenticated analytical standard is essential for developing targeted LC-MS/MS assays and validating biomarker candidates in clinical cohorts.

Assay Development and Formulation Optimization for Hydrophobic Bioactive Lipids

Investigators developing cell-based or in vivo assays with chlorinated fatty acids can rely on vendor-validated solubility data for 2-chlorooctadecanoic acid (DMF: 30 mg/mL; DMSO: 10 mg/mL; Ethanol: 20 mg/mL) . This information enables rational solvent selection and reduces empirical optimization time compared to sourcing 2-bromo or 2-fluoro analogs, for which consolidated solubility data may be less accessible. The compound's crystalline solid form facilitates accurate weighing and reproducible stock solution preparation.

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